![molecular formula C14H10Cl2O2 B6403191 6-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1261965-35-8](/img/structure/B6403191.png)
6-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%
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Overview
Description
6-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95% (abbreviated 6-C2C3MPA) is an organic compound belonging to the family of benzoic acids, and is widely used in scientific research. 6-C2C3MPA is a popular reagent for a variety of organic synthesis processes, and has been the subject of extensive research in recent years.
Scientific Research Applications
6-C2C3MPA is widely used in scientific research due to its ability to act as a reagent in organic synthesis processes. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 6-C2C3MPA is used in the synthesis of a variety of polymers, such as polyurethanes, polyamides, and polycarbonates. It is also used in the synthesis of a variety of polymeric materials, such as polystyrene, polyethylene, and polypropylene.
Mechanism of Action
The mechanism of action of 6-C2C3MPA is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction between the phenol and the acid chloride. This reaction produces 6-C2C3MPA, which can then be used in a variety of organic synthesis processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-C2C3MPA are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, such as proteins and carbohydrates. In addition, the compound may have an effect on the absorption of certain drugs, such as antibiotics.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-C2C3MPA in laboratory experiments is its ability to act as a catalyst in organic synthesis processes. This makes it an ideal reagent for a variety of organic synthesis processes. Additionally, 6-C2C3MPA is relatively inexpensive, making it a cost-effective reagent for laboratory experiments.
However, there are some limitations to using 6-C2C3MPA in laboratory experiments. For example, the compound is sensitive to light and air, and must be handled with care. Additionally, the compound is toxic and can be hazardous if mishandled.
Future Directions
There are a number of potential future directions for research involving 6-C2C3MPA. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential applications in organic synthesis processes. Furthermore, research could be conducted to explore the potential use of 6-C2C3MPA in the synthesis of novel materials and compounds. Finally, research could be conducted to explore the potential use of 6-C2C3MPA in the development of new drugs and pharmaceuticals.
Synthesis Methods
6-C2C3MPA is synthesized by a process known as Friedel-Crafts acylation. This method involves the reaction of a phenol and an acid chloride in the presence of an aluminum chloride catalyst. The reaction between the phenol and the acid chloride produces 6-C2C3MPA. This reaction is generally carried out in an inert solvent, such as dichloromethane, and is usually conducted at room temperature.
properties
IUPAC Name |
2-chloro-6-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-9(4-2-6-11(8)15)10-5-3-7-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWQNNDBVPKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690282 |
Source
|
Record name | 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-35-8 |
Source
|
Record name | 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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